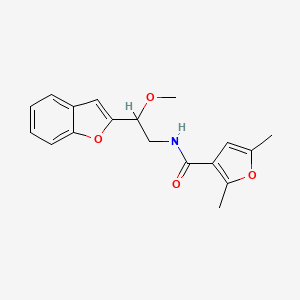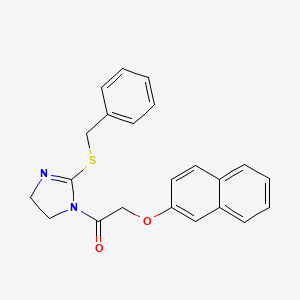
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It is a synthetic molecule that belongs to the class of imidazoline compounds and has been shown to have a variety of biological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone is not fully understood. However, it has been shown to modulate various signaling pathways in the body, including the PI3K/Akt pathway, the NF-κB pathway, and the MAPK pathway. It has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS.
Biochemical and physiological effects:
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have antioxidant effects by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. Additionally, it has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone in lab experiments include its potential therapeutic benefits and its ability to modulate various signaling pathways. However, its limitations include the lack of understanding of its exact mechanism of action and the need for further research to fully understand its potential therapeutic benefits.
Direcciones Futuras
There are several future directions for research on 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone. These include further studies on its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. Additionally, further research is needed to understand its exact mechanism of action and its potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone involves several steps. The first step is the synthesis of 2-(naphthalen-2-yloxy)ethan-1-ol from naphthalene and ethylene oxide. This intermediate is then reacted with 2-chloroethyl benzyl sulfide to form 2-(benzylthio)-2-(naphthalen-2-yloxy)ethan-1-ol. The final step involves the cyclization of this intermediate using ammonium formate to form 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone.
Aplicaciones Científicas De Investigación
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone has been studied for its potential therapeutic benefits in various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-21(15-26-20-11-10-18-8-4-5-9-19(18)14-20)24-13-12-23-22(24)27-16-17-6-2-1-3-7-17/h1-11,14H,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNQCSWXWAAITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

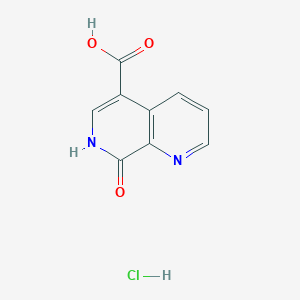

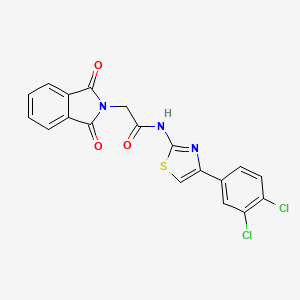
![(2E)-N-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2850759.png)
![4-bromo-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2850760.png)

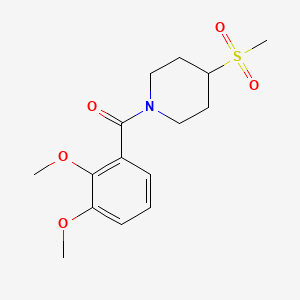
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2850768.png)
![7-(3-chlorophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2850770.png)
![3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(3-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2850776.png)
